2,2-Dimethyl-3-(3-methylphenyl)propanal
Description
Significance of Aromatic Aldehyde Scaffolds in Synthetic and Mechanistic Chemistry
Aromatic aldehyde scaffolds are foundational in modern organic synthesis. nih.gov Their importance stems from the reactivity of the aldehyde group, which readily participates in a wide array of chemical transformations, including nucleophilic addition and condensation reactions. wisdomlib.orgnumberanalytics.com This reactivity allows for the construction of more complex molecular architectures. Consequently, aromatic aldehydes are crucial intermediates in the synthesis of high-value materials such as pharmaceuticals, agrochemicals, dyes, and fragrances. nih.govnumberanalytics.com Their diverse reaction profile provides chemists with a reliable handle for accessing a large number of bond-forming strategies, making them indispensable in both industrial and academic research. nih.gov
Structural Characteristics and Chemical Versatility of 2,2-Dimethyl-3-(3-methylphenyl)propanal
This compound, a member of the substituted aromatic aldehyde family, possesses a distinct molecular architecture that dictates its chemical behavior. Its structure consists of a propanal chain with two methyl groups at the alpha-position (C2) and a 3-methylphenyl (m-tolyl) group attached to the beta-position (C3). The molecular formula of the compound is C₁₂H₁₆O, with a molecular weight of approximately 176.25 g/mol .
The chemical versatility of this compound arises from two primary features: the reactive aldehyde functional group and the aromatic ring. The aldehyde is susceptible to both oxidation and reduction, yielding a carboxylic acid or a primary alcohol, respectively. However, the gem-dimethyl groups adjacent to the carbonyl create significant steric hindrance, which modulates the reactivity of the aldehyde, making it less susceptible to nucleophilic attack compared to less hindered aldehydes. openstax.orgquora.com The aromatic ring can undergo electrophilic substitution reactions, although the aldehyde group acts as a deactivating, meta-directing group. chemicalnote.com
Overview of Key Research Domains Pertaining to this compound
Research on this compound, sometimes known by the trade name Majantal, is concentrated in several key areas, primarily driven by its application in the fragrance industry as a precursor to the lily-of-the-valley scented alcohol, Majantol. asianpubs.org
The synthesis of this compound has been a subject of research to develop efficient and scalable methods. The primary routes involve the formation of the carbon-carbon bond between the aromatic moiety and the aldehyde fragment. One established method is the alkylation of isobutyraldehyde (B47883) with 3-methylbenzyl chloride. asianpubs.org This reaction is typically performed under phase-transfer catalysis conditions, which facilitate the reaction between the water-insoluble halide and the enolate of the aldehyde. asianpubs.org An alternative approach involves the bromination of substituted alkylaromatics followed by alkylation to yield the target aldehyde and its derivatives. asianpubs.orgresearchgate.net
Table 1: Synthetic Routes for this compound
| Starting Materials | Reagents & Conditions | Product | Yield | Reference(s) |
|---|---|---|---|---|
| 3-Methylbenzyl chloride, Isobutyraldehyde | Toluene (B28343), NaOH, Tetrabutylammonium (B224687) bromide (phase-transfer catalyst), 70°C | This compound | Moderate | asianpubs.org |
The reactivity of this compound is characteristic of a sterically hindered aromatic aldehyde. Key transformations include:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2,2-dimethyl-3-(3-methylphenyl)propanoic acid, using appropriate oxidizing agents. numberanalytics.com
Reduction: This is a commercially significant transformation. The reduction of the aldehyde, typically via catalytic hydrogenation or using reducing agents like sodium borohydride (B1222165), yields the primary alcohol 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol (Majantol), which is a valued fragrance ingredient. asianpubs.orgnumberanalytics.com
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution. The aldehyde group deactivates the ring and directs incoming electrophiles to the meta-positions relative to the propyl chain. chemicalnote.com
Condensation Reactions: Like other aldehydes, it can participate in condensation reactions, though the steric bulk at the alpha-carbon can influence reaction rates and yields. numberanalytics.com
The definitive identification and characterization of this compound rely on modern spectroscopic techniques. These methods are crucial for confirming the molecular structure and ensuring purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the molecule, including the branching from the two methyl groups and the substitution pattern on the aromatic ring.
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the exact molecular weight and elemental composition (C₁₂H₁₆O). Analysis of the fragmentation pattern provides further structural confirmation.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption peaks for the aldehyde include a strong C=O stretch at approximately 1720 cm⁻¹ and an aldehydic C-H stretch around 2800 cm⁻¹.
Table 2: Key Spectroscopic Data for this compound
| Technique | Observation | Significance | Reference(s) |
|---|---|---|---|
| IR Spectroscopy | Peak at ~1720 cm⁻¹; Peak at ~2800 cm⁻¹ | C=O (carbonyl) stretch; Aldehydic C-H stretch | |
| ¹H NMR Spectroscopy | Signals for aromatic, aldehydic, methylene (B1212753), and methyl protons | Confirms structural fragments and connectivity | |
| ¹³C NMR Spectroscopy | Signals for carbonyl, aromatic, and aliphatic carbons | Confirms carbon skeleton |
The primary explored interaction of this compound is with olfactory receptors. Its specific molecular shape and functional groups are responsible for its characteristic fresh, green, and floral scent, often described as reminiscent of lily-of-the-valley (muguet). asianpubs.orgresearchgate.net This interaction is the basis of its importance in the fragrance industry. While many aromatic aldehydes are investigated for a range of biological activities, such as antimicrobial effects, the principal research focus for this specific compound remains on its organoleptic properties and its role as a synthetic intermediate. mdpi.com
Table of Compounds Mentioned
| Compound Name | Other Name(s) | Molecular Formula |
|---|---|---|
| This compound | Majantal | C₁₂H₁₆O |
| 2,2-Dimethyl-3-(3-methylphenyl)propan-1-ol | Majantol | C₁₂H₁₈O |
| 2,2-Dimethyl-3-(3-methylphenyl)propanoic acid | C₁₂H₁₆O₂ | |
| 3-Methylbenzyl chloride | C₈H₉Cl | |
| Benzaldehyde | C₇H₆O | |
| Isobutyraldehyde | 2-Methylpropanal | C₄H₈O |
| Sodium borohydride | NaBH₄ | |
| Tetrabutylammonium bromide | C₁₆H₃₆BrN | |
| Tetrabutylammonium iodide | C₁₆H₃₆IN |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3-(3-methylphenyl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGQYEVKWKGACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020614 | |
| Record name | Benzenepropanal, α,α,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanal, .alpha.,.alpha.,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
107737-97-3 | |
| Record name | α,α,3-Trimethylbenzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107737-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanal, .alpha.,.alpha.,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanal, α,α,3-trimethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanal, α,α,3-trimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,2 Dimethyl 3 3 Methylphenyl Propanal and Analogues
Established Reaction Pathways for 2,2-Dimethyl-3-(3-methylphenyl)propanal Synthesis
The synthesis of this compound can be achieved through several established chemical reactions. These methods primarily focus on the formation of the crucial carbon-carbon bond between the aromatic ring and the propanal moiety.
Friedel-Crafts Alkylation Strategies and Catalytic Considerations
The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for attaching alkyl substituents to aromatic rings. youtube.com In the context of synthesizing this compound, this would typically involve the reaction of an m-xylene (B151644) derivative with a suitable propanal precursor in the presence of a Lewis acid catalyst. Common catalysts for Friedel-Crafts reactions include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). youtube.commasterorganicchemistry.com The reaction proceeds via an electrophilic aromatic substitution mechanism. youtube.com
However, traditional Friedel-Crafts alkylations can be prone to issues such as polysubstitution and carbocation rearrangements, which can affect the yield and selectivity of the desired product. libretexts.org The choice of catalyst and reaction conditions is therefore critical. Modern approaches have explored the use of solid acid catalysts, such as zeolites and metal-incorporated nanoporous materials, to improve the environmental friendliness and reusability of the catalyst. researchgate.netuco.es For instance, iron oxide supported on HY zeolite has shown excellent catalytic performance in the acylation of m-xylene, a related Friedel-Crafts reaction, suggesting its potential applicability in alkylation reactions as well. rsc.org
Alkylation of Substituted Alkylaromatics via Bromination and Related Halogenation Reactions
An alternative and effective route to this compound involves the alkylation of substituted alkylaromatics, which are prepared via bromination or other halogenation reactions. asianpubs.orgresearchgate.net This multi-step process typically begins with the bromomethylation of an aromatic compound like m-xylene. asianpubs.org
The general procedure for bromomethylation involves treating the aromatic compound with paraformaldehyde and a solution of hydrogen bromide in glacial acetic acid. asianpubs.org The resulting bromomethyl-substituted aryl compound is more reactive than its chloro-methyl counterpart, which can lead to shorter reaction times and better yields in subsequent steps. asianpubs.org
The second step is the alkylation of the benzylic halide with isobutyraldehyde (B47883). asianpubs.org This C-C bond formation is often facilitated by a strong base and a phase-transfer catalyst. asianpubs.org
A representative reaction scheme is as follows:
Bromomethylation: m-Xylene is reacted with paraformaldehyde and HBr/acetic acid to yield 3-methylbenzyl bromide.
Alkylation: The 3-methylbenzyl bromide is then reacted with isobutyraldehyde in the presence of a base (e.g., NaOH) and a phase-transfer catalyst to produce this compound. asianpubs.org
Phase-Transfer Catalysis Applications in C-C Bond Formation (e.g., using tetrabutylammonium (B224687) iodide)
Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org In the synthesis of this compound, PTC is particularly useful for the alkylation step, where an aqueous solution of a base is used with an organic solution of the reactants. asianpubs.orgprepchem.com
Quaternary ammonium (B1175870) salts, such as tetrabutylammonium iodide (TBAI) or tetrabutylammonium bromide (TBAB), are commonly employed as phase-transfer catalysts. asianpubs.orgprepchem.comchemicalbook.com The catalyst transports the hydroxide (B78521) ion (or another anionic nucleophile) from the aqueous phase to the organic phase, where it can deprotonate the isobutyraldehyde, forming a reactive enolate. This enolate then undergoes a nucleophilic attack on the benzylic halide, leading to the formation of the desired C-C bond. crdeepjournal.org
The use of a phase-transfer catalyst can significantly improve reaction rates and yields by enabling the reaction to occur under milder conditions and with a heterogeneous mixture of reagents. asianpubs.orgresearchgate.net Studies have shown that tetrabutylammonium bromide is an effective catalyst for the alkylation of bromomethyl-substituted aryl compounds with isobutyraldehyde. asianpubs.org
Synthesis through Reduction of Precursor Ester Intermediates
Another synthetic approach involves the reduction of a precursor ester intermediate. This method offers an alternative way to construct the aldehyde functionality. A possible route could start with a Friedel-Crafts acylation reaction between m-xylene and an appropriate acyl halide or anhydride (B1165640) to form a ketone. This ketone can then be converted to an ester, which is subsequently reduced to the target aldehyde.
For example, the reaction of an m-tolyl derivative with a suitable precursor could yield an ester such as ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate. The reduction of this ester to this compound can be achieved using specific reducing agents that can selectively reduce an ester to an aldehyde. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce esters all the way to primary alcohols, milder or sterically hindered reagents can be used to stop the reaction at the aldehyde stage. libretexts.org
Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Efficiency
| Synthetic Route | Typical Yield | Selectivity | Advantages | Disadvantages |
| Friedel-Crafts Alkylation | Variable | Can be low due to polysubstitution and rearrangements. | Potentially a one-step reaction. | Requires strong Lewis acids, potential for side reactions. libretexts.org |
| Alkylation via Bromination | Moderate to Good asianpubs.orgresearchgate.net | Generally good, as the reaction steps are more controlled. | Use of more reactive bromomethyl intermediates can improve reaction times and yields. asianpubs.org | Multi-step process, involves handling of lachrymatory bromomethylated products. asianpubs.org |
| Phase-Transfer Catalysis | Integral to other methods, improves yield and efficiency. | High | Enables use of inexpensive bases, milder reaction conditions, and heterogeneous systems. crdeepjournal.orgresearchgate.net | Catalyst may need to be separated from the product. |
| Reduction of Ester Intermediates | Dependent on the efficiency of both ester formation and reduction steps. | High, if the reduction can be selectively stopped at the aldehyde stage. | Can offer a high degree of control over the molecular structure. | May require multiple steps and specific, potentially expensive, reducing agents. |
The synthesis via bromination followed by alkylation under phase-transfer catalysis conditions appears to be a well-documented and reasonably efficient method, providing moderate yields. asianpubs.org While Friedel-Crafts alkylation is conceptually more direct, controlling selectivity can be a challenge. The reduction of ester intermediates offers a potentially clean route, but its efficiency is highly dependent on the specific reagents and conditions used for both the esterification and the subsequent reduction.
Development of Novel and Green Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable synthetic methods. For Friedel-Crafts type reactions, this includes the use of solid acid catalysts to replace traditional Lewis acids, which simplifies catalyst separation and reduces waste. researchgate.netuco.es
Biocatalysis is another emerging area, with enzymes being explored for their potential to catalyze Friedel-Crafts reactions with high selectivity under mild conditions. nih.gov While not yet specifically reported for this compound, the development of "Friedel-Crafts enzymes" could offer a future green synthetic route. nih.gov
Furthermore, the use of less hazardous reagents and solvents is a key aspect of green chemistry. For instance, replacing chlorinated solvents with more environmentally friendly alternatives is a common goal. The application of phase-transfer catalysis itself can be considered a green chemistry principle as it can reduce the need for harsh solvents and improve energy efficiency. researchgate.net The development of organocatalyzed reactions, which avoid the use of metals, is also a significant trend in modern organic synthesis. beilstein-journals.org
Exploration of Alternative Reagents and Environmentally Benign Solvents
The traditional synthesis of this compound involves the alkylation of isobutyraldehyde with 3-methylbenzyl halides. asianpubs.org A common procedure utilizes 3-methylbenzyl chloride or the more reactive 1-(bromomethyl)-3-methylbenzene. asianpubs.org This reaction is typically carried out in the presence of a strong base like sodium hydroxide and a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide in a solvent like toluene (B28343). asianpubs.org While effective, this method involves hazardous reagents and solvents, prompting research into more environmentally benign alternatives.
Efforts to develop greener synthetic routes focus on both the reagents and the reaction medium. One alternative approach involves the direct functionalization of C-H bonds, which can reduce the number of synthetic steps and the generation of waste. For instance, electrochemical strategies have been developed for the α-C(sp³)–H heteroarylation of aliphatic aldehydes, offering a pathway that avoids pre-functionalized starting materials and harsh reagents. acs.org Although not yet applied directly to the target compound, this method represents a promising green alternative for analogous structures.
Biocatalysis presents another significant avenue for environmentally friendly aldehyde production. mdpi.com Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the synthesis of aldehydes under mild, aqueous conditions. mdpi.comnih.gov While often used for reduction of ketones to chiral alcohols, ADHs can also be employed for the synthesis of aldehydes, offering high selectivity and reducing the need for traditional, often toxic, metal catalysts. mdpi.comnih.gov The use of aqueous solutions or other green solvents like tert-butanol (B103910) in certain chemical syntheses also aligns with the principles of green chemistry. google.com
The table below summarizes a conventional synthesis alongside potential greener alternatives for related aldehyde syntheses.
Table 1: Comparison of Synthetic Reagents and Solvents
| Method | Key Reagents | Solvent | Environmental Considerations |
|---|---|---|---|
| Conventional Alkylation asianpubs.org | 1-(bromomethyl)-3-methylbenzene, isobutyraldehyde, NaOH, tetrabutylammonium bromide | Toluene | Involves halogenated intermediates and volatile organic solvents. |
| Electrochemical C-H Functionalization acs.org | Aliphatic aldehyde, pyrazinone, electrolyte (e.g., n-Bu4NBF4) | Dichloromethane/Acetonitrile (B52724) | Operates under external oxidant-free conditions, but may still use chlorinated solvents. |
| Biocatalytic Approaches mdpi.comnih.gov | Substrate (e.g., alcohol), Enzyme (e.g., ADH), Cofactor (e.g., NADH) | Aqueous buffer | Uses biodegradable catalysts under mild conditions, minimizing hazardous waste. |
Asymmetric Synthesis for Chiral Derivatives of Related Propanals
While this compound itself is achiral, the synthesis of chiral derivatives of related propanals is of significant interest, particularly for creating fragrance compounds with specific stereoisomeric profiles. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which can have distinct olfactory properties compared to its mirror image or the racemic mixture.
One established strategy for inducing chirality is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they are removed. For example, chiral menthyl phenylphosphinate has been used as a chiral auxiliary in the asymmetric synthesis of biaryl monophosphine oxides. nih.gov A similar principle could be applied to the alkylation step in propanal synthesis.
Another powerful method is asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. Asymmetric phase-transfer catalysis is particularly relevant to the synthesis of the target compound's analogues. Chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, have been successfully used for the asymmetric α-alkylation of glycine (B1666218) Schiff bases to produce unnatural phenylalanine derivatives with excellent yield and enantioselectivity. nih.gov This methodology could be adapted for the enantioselective alkylation of a propanal enolate precursor.
Furthermore, biocatalytic reduction of a racemic aldehyde can be used to resolve it into a single enantiomeric alcohol, a process known as kinetic resolution. Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of prochiral ketones and the resolution of racemic alcohols and aldehydes, yielding chiral alcohols with high enantiomeric excess. nih.gov
The table below outlines key strategies for the asymmetric synthesis of chiral aldehydes and their derivatives.
Table 2: Strategies for Asymmetric Synthesis of Chiral Propanal Derivatives
| Strategy | Method | Example Application | Stereochemical Control |
|---|---|---|---|
| Chiral Auxiliary | Attachment of a chiral group to guide a stereoselective reaction. rsc.org | An aldol (B89426)–cyclopropanation–retro-aldol sequence for enantiopure cyclopropane (B1198618) carboxaldehydes. rsc.org | The auxiliary creates a diastereomeric intermediate, influencing the approach of reagents. |
| Asymmetric Phase-Transfer Catalysis | Use of a chiral catalyst (e.g., Cinchona alkaloid derivative) to control alkylation. nih.gov | Asymmetric α-alkylation of a glycine Schiff base with benzyl (B1604629) bromides. nih.gov | The chiral catalyst forms a chiral ion pair with the enolate, directing the alkylating agent to one face. |
| Biocatalysis | Enzyme-catalyzed asymmetric reduction. nih.gov | Asymmetric reduction of rac-2-phenylpropanal to (R)-2-phenyl-1-propanol using an ADH. nih.gov | The enzyme's active site is chiral, accommodating only one enantiomer of the substrate for reaction. |
Continuous Flow Chemistry and Scalable Production Methods
The transition from laboratory-scale batch production to industrial-scale manufacturing requires robust, efficient, and scalable synthetic methods. Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and higher throughput. umontreal.caacs.org
For the synthesis of aldehydes like this compound, flow chemistry can be applied to key reaction steps. For example, the palladium-catalyzed formylation of aryl bromides using syngas (CO/H₂) is a method used for the large-scale production of aryl aldehydes. researchgate.net This type of gas-liquid reaction is often more efficiently and safely handled in a continuous flow reactor, which allows for precise control of gas pressure and stoichiometry. researchgate.net
Multi-step syntheses can also be streamlined into a single, uninterrupted process using a network of flow reactors. umontreal.ca This approach avoids the need for isolating and purifying intermediates at each stage, significantly reducing time and waste. umontreal.ca For instance, a two-stage flow system has been used for the lithiation and subsequent formylation of 3-bromo-anisole to produce kilogram quantities of 3-methoxybenzaldehyde. umontreal.ca Similarly, a continuous two-step synthesis of a library of imidazo[1,2-a]pyridine-2-carboxamides demonstrated a significant yield improvement over the batch method (46% vs. 16%). umontreal.ca These examples highlight the potential for developing a continuous, multi-step flow synthesis for this compound, starting from 3-methyl-bromobenzene or a related precursor.
The table below compares batch and flow chemistry approaches for the production of aldehydes and related compounds.
Table 3: Comparison of Batch vs. Continuous Flow Production Methods
| Feature | Batch Processing | Continuous Flow Chemistry | Relevance to Aldehyde Synthesis |
|---|---|---|---|
| Scalability | Often challenging due to heat transfer and mixing issues. | More easily scaled by running the system for longer or using parallel reactors ("scaling out"). | Allows for scalable production of aryl aldehydes via methods like formylation. umontreal.caresearchgate.net |
| Safety | Handling large quantities of hazardous reagents poses risks. Exothermic reactions can be difficult to control. | Small reactor volumes minimize the amount of hazardous material at any given time. Superior heat exchange enhances safety. | Safer handling of toxic gases like carbon monoxide (in formylation) and pyrophoric reagents (in lithiation). umontreal.caresearchgate.net |
| Efficiency | Requires work-up and purification after each step, leading to lower overall yield and more waste. | Enables telescoping of multiple reaction steps, reducing manual handling and waste. umontreal.ca | Potential for an integrated synthesis from an aryl halide to the final propanal product without isolation of intermediates. |
| Reaction Conditions | Limited by boiling points of solvents at atmospheric pressure. | Allows for operation at high temperatures and pressures ("superheated" conditions), often accelerating reactions. acs.org | Can significantly shorten reaction times for steps like Friedel-Crafts acylation or metal-catalyzed cross-coupling. acs.org |
Chemical Reactivity and Transformation Studies of 2,2 Dimethyl 3 3 Methylphenyl Propanal
Oxidation Reactions of the Aldehyde Moiety
The aldehyde group in 2,2-Dimethyl-3-(3-methylphenyl)propanal is susceptible to oxidation, a common transformation for this functional group.
The aldehyde can be oxidized to the corresponding carboxylic acid, 2,2-Dimethyl-3-(3-methylphenyl)propanoic acid. This transformation typically involves the use of strong oxidizing agents. Common reagents for the oxidation of primary alcohols and aldehydes to carboxylic acids include potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI) (Na₂Cr₂O₇) in the presence of a strong acid like dilute sulfuric acid. libretexts.orgchemguide.co.uk Another powerful oxidizing agent capable of this conversion is potassium permanganate (B83412) (KMnO₄). libretexts.org
The general reaction can be represented as: R-CHO + [O] → R-COOH
For the complete oxidation, heating the aldehyde under reflux with an excess of the oxidizing agent is a standard procedure to ensure the reaction goes to completion and to prevent the isolation of any intermediate aldehyde if starting from a primary alcohol. libretexts.org
Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Conditions | Product |
| Potassium Dichromate(VI) & Sulfuric Acid | Heat under reflux | 2,2-Dimethyl-3-(3-methylphenyl)propanoic acid |
| Potassium Permanganate | Alkaline, then acid workup | 2,2-Dimethyl-3-(3-methylphenyl)propanoic acid |
| Jones Reagent (CrO₃ in acetone/H₂SO₄) | Acetone | 2,2-Dimethyl-3-(3-methylphenyl)propanoic acid |
In complex molecules with multiple functional groups susceptible to oxidation, selective methods are crucial. For aldehydes, several methodologies can achieve oxidation to a carboxylic acid without affecting other sensitive groups.
The Pinnick oxidation is a highly effective method for the chemoselective oxidation of aldehydes. It utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a phosphate (B84403) buffer and a chlorine scavenger, such as 2-methyl-2-butene. This method is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com
Tollens' reagent , a solution of silver nitrate (B79036) in aqueous ammonia (B1221849) ([Ag(NH₃)₂]⁺), is a classic method for the selective oxidation of aldehydes. While it is primarily used as a qualitative test for aldehydes, it can be employed for preparative purposes, yielding the carboxylate and elemental silver. youtube.com
Table 2: Selective Oxidation Methods for Aldehydes
| Method | Reagents | Key Features |
| Pinnick Oxidation | Sodium chlorite (NaClO₂), buffer, chlorine scavenger | High chemoselectivity, mild conditions |
| Tollens' Reagent | Silver nitrate (AgNO₃), ammonia (NH₃) | Mild, selective for aldehydes |
Reduction Reactions to Alcohol Derivatives
The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, a significant transformation in fragrance chemistry.
The reduction of this compound to 2,2-Dimethyl-3-(3-methylphenyl)propan-1-ol, a compound known in the fragrance industry as Majantol, is a well-documented and crucial reaction. asianpubs.org This conversion can be achieved through both catalytic hydrogenation and the use of stoichiometric reducing agents.
Stoichiometric Reduction: A common laboratory and industrial method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like isopropanol (B130326) or ethanol. libretexts.org This reagent is a mild and selective reducing agent for aldehydes and ketones. The reaction proceeds by the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A typical procedure involves stirring the aldehyde with sodium borohydride at room temperature, followed by an acidic workup to neutralize the excess reagent and protonate the resulting alkoxide. libretexts.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include Raney nickel, platinum (Pt), or palladium (Pd) supported on carbon. This process is often favored in industrial settings due to its efficiency and the fact that the only byproduct is water (in the case of some catalytic systems).
Table 3: Reduction of this compound to Majantol
| Method | Reagents/Catalyst | Solvent | Product |
| Stoichiometric Reduction | Sodium Borohydride (NaBH₄) | Isopropanol/Ethanol | 2,2-Dimethyl-3-(3-methylphenyl)propan-1-ol |
| Catalytic Hydrogenation | H₂, Raney Nickel/Platinum/Palladium | Ethanol/Methanol | 2,2-Dimethyl-3-(3-methylphenyl)propan-1-ol |
While this compound itself is achiral, the principles of stereoselective reduction are critical for related structures where a chiral center could be generated. For aldehydes that can lead to chiral alcohols, various stereoselective reducing agents and catalysts have been developed. These methods are designed to favor the formation of one enantiomer over the other.
Although specific studies on the stereoselective reduction of this compound are not prevalent due to its achiral nature, research on analogous prochiral aldehydes utilizes chiral reducing agents derived from boranes (e.g., Alpine Borane) or catalytic systems employing chiral ligands with metals like ruthenium or rhodium. These approaches are fundamental in modern asymmetric synthesis.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, a class of reactions that allows for the introduction of new functional groups onto the ring. The position of the incoming electrophile is directed by the substituents already present on the ring. libretexts.org
The two substituents on the benzene ring are a methyl group (-CH₃) at position 3 and a 2,2-dimethylpropanal group at position 1. Both of these are alkyl groups, which are known to be activating and ortho-, para-directing. libretexts.orgunizin.org
When two activating, ortho-, para-directing groups are located meta to each other, their directing effects are reinforcing. libretexts.orgjove.com They will direct an incoming electrophile to the positions that are ortho and para to both groups. In the case of this compound, the open positions are 2, 4, and 6.
Position 2: Ortho to the 2,2-dimethylpropanal group and ortho to the methyl group.
Position 4: Para to the 2,2-dimethylpropanal group and ortho to the methyl group.
Position 6: Ortho to the 2,2-dimethylpropanal group and para to the methyl group.
However, steric hindrance plays a significant role in determining the final product distribution. jove.comaskfilo.com Substitution at position 2, which is between the two existing bulky substituents, is generally disfavored due to significant steric hindrance. askfilo.com Therefore, electrophilic attack is most likely to occur at positions 4 and 6, which are less sterically hindered.
Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Relation to 2,2-dimethylpropanal group | Relation to Methyl group | Steric Hindrance | Likelihood of Substitution |
| 2 | Ortho | Ortho | High | Low |
| 4 | Para | Ortho | Low | High |
| 6 | Ortho | Para | Low | High |
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iq The reaction conditions would need to be carefully controlled to prevent reactions at the aldehyde functionality.
Regioselectivity and Mechanistic Investigations
The synthesis and subsequent reactions of this compound are governed by principles of regioselectivity. The common synthesis route involves the alkylation of an isobutyraldehyde (B47883) enolate with 3-methylbenzyl halide. asianpubs.org This process is inherently regioselective, as it specifically forms a bond at the β-position relative to the carbonyl group, yielding the target molecule.
Synthesis Mechanism: The reaction typically proceeds under phase-transfer catalysis (PTC) conditions. An enolate is generated from isobutyraldehyde using a strong base like sodium hydroxide (B78521). The phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, facilitates the transfer of the enolate from the aqueous phase to the organic phase containing the 3-methylbenzyl halide. The reaction then proceeds via a nucleophilic substitution (likely SN2) mechanism where the enolate attacks the benzylic carbon, displacing the halide. asianpubs.org
Further transformations of the molecule, such as electrophilic aromatic substitution on the phenyl ring, would also be subject to regioselective control. The existing methyl group and the 2,2-dimethylpropanal substituent would act as directing groups, influencing the position of incoming electrophiles.
Nucleophilic Addition Reactions to the Aldehyde Carbonyl
The aldehyde functional group in this compound is the primary site of reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This initial nucleophilic attack is the characteristic first step in a wide array of addition reactions.
The general mechanism involves the nucleophile attacking the carbonyl carbon, which leads to the rehybridization of this carbon from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.org This forms a tetrahedral alkoxide intermediate, which is then typically protonated in a subsequent step to yield the final neutral product, often an alcohol or a related derivative. libretexts.org
Formation of Imines, Acetals, and Other Functionalized Derivatives
The aldehyde group readily undergoes nucleophilic addition-elimination reactions with nitrogen and oxygen nucleophiles to form various functionalized derivatives.
Imine Formation: In the presence of a primary amine (R-NH₂) and an acid catalyst, this compound can be converted to an imine. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the final C=N double bond. masterorganicchemistry.comyoutube.com The reaction is typically reversible and driven to completion by removing the water formed. masterorganicchemistry.com
Interactive Data Table: General Imine Formation Select a reactant from the dropdown to see the corresponding product.
| Reactant Amine | Product Imine |
| Methylamine (CH₃NH₂) | N-(2,2-dimethyl-3-(3-methylphenyl)propylidene)methanamine |
| Aniline (C₆H₅NH₂) | N-(2,2-dimethyl-3-(3-methylphenyl)propylidene)aniline |
| Hydroxylamine (NH₂OH) | This compound oxime |
Acetal Formation: The reaction of this compound with two equivalents of an alcohol in the presence of an acid catalyst yields an acetal. This reaction is a key protecting group strategy in organic synthesis. masterorganicchemistry.com The mechanism involves the initial formation of a hemiacetal intermediate, which is then protonated and loses water to form an oxonium ion. A second alcohol molecule attacks this ion to give the final acetal. libretexts.org The process is reversible and requires the removal of water to achieve a high yield. libretexts.orgorganic-chemistry.org
Interactive Data Table: General Acetal Formation Select a reactant from the dropdown to see the corresponding product.
| Reactant Alcohol | Product Acetal |
| Methanol (CH₃OH) | 1,1-dimethoxy-2,2-dimethyl-3-(3-methylphenyl)propane |
| Ethanol (C₂H₅OH) | 1,1-diethoxy-2,2-dimethyl-3-(3-methylphenyl)propane |
| Ethylene Glycol (HOCH₂CH₂OH) | 2-(2,2-dimethyl-3-(3-methylphenyl)propyl)-1,3-dioxolane (Cyclic Acetal) |
Other functionalized derivatives can be formed through similar nucleophilic addition pathways. For instance, reduction with hydride reagents like sodium borohydride yields the corresponding primary alcohol, 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol (a fragrance ingredient known as Majantol). cymitquimica.com
Condensation Reactions and Polymerization Potential
Condensation reactions are a critical class of reactions for aldehydes. However, the structural features of this compound place significant limitations on its reactivity in this context. The molecule lacks α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), which are necessary for the formation of an enolate ion.
Consequently, this compound cannot undergo self-condensation via the aldol (B89426) reaction. It can, however, act as an electrophilic partner in a crossed-aldol condensation with another aldehyde or ketone that does possess α-hydrogens.
Under strongly basic conditions, aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction , a disproportionation reaction where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol. While theoretically possible, specific studies on the Cannizzaro reaction of this compound are not widely documented.
There is currently no significant information in the scientific literature regarding the polymerization potential of this specific aldehyde.
Studies on Reaction Kinetics and Thermodynamics
Detailed experimental data on the reaction kinetics and thermodynamics of this compound are limited in publicly accessible literature. However, its reactivity can be inferred from general chemical principles and studies on structurally similar aldehydes. copernicus.orgresearchgate.net
Factors Influencing Reaction Kinetics:
Steric Hindrance: The gem-dimethyl group at the α-position creates significant steric bulk around the carbonyl carbon. This hindrance can slow the rate of nucleophilic attack compared to less substituted aldehydes like propanal.
Electronic Effects: The 3-methylphenyl (m-tolyl) group has a mild electron-donating inductive effect, which can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic addition reactions compared to unsubstituted benzaldehyde.
Thermodynamics: Nucleophilic addition reactions to aldehydes are generally exothermic. The formation of stable products like acetals and imines is thermodynamically favored, although the reactions are often reversible and controlled by equilibrium. masterorganicchemistry.com For a quantitative understanding, specific thermodynamic parameters like the enthalpy (ΔH°) and Gibbs free energy (ΔG°) of reaction would need to be determined experimentally or through computational modeling.
Data Table: Qualitative Reactivity Comparison
| Compound | Structural Features | Expected Relative Reactivity (Nucleophilic Addition) |
| Formaldehyde | No alkyl groups | Highest |
| Acetaldehyde | One methyl group | High |
| This compound | Bulky α-substituents (gem-dimethyl), β-aryl group | Moderate to Low (due to steric hindrance) |
| Pivaldehyde (2,2-dimethylpropanal) | Bulky α-substituents (tert-butyl) | Low (high steric hindrance) |
Structural Elucidation and Advanced Analytical Methodologies
Spectroscopic Characterization for Molecular Architecture
Spectroscopy is a cornerstone in the identification and structural analysis of organic compounds. For 2,2-Dimethyl-3-(3-methylphenyl)propanal, a suite of spectroscopic methods is utilized to probe its molecular features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H and ¹³C NMR spectra provide critical information about the branching of the aliphatic chain and the substitution pattern of the aromatic ring. cymitquimica.com
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton should appear as a singlet at approximately 9.5 ppm. The two methyl groups attached to the quaternary carbon are equivalent and would likely produce a sharp singlet around 1.0 ppm. The methylene (B1212753) protons adjacent to the aromatic ring would also appear as a singlet, typically in the range of 2.5-2.8 ppm. The protons on the aromatic ring would exhibit a more complex pattern in the aromatic region (around 7.0-7.2 ppm), consistent with a 1,3-disubstituted benzene (B151609) ring. The methyl group on the phenyl ring would give rise to a singlet at about 2.3 ppm.
The ¹³C NMR spectrum provides information on the carbon skeleton. The highly deshielded carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 200-205 ppm. The quaternary carbon would appear around 45-50 ppm. The two equivalent methyl carbons of the dimethyl group would have a signal in the aliphatic region, likely around 20-25 ppm. The methylene carbon would be observed at approximately 40-45 ppm. The aromatic carbons would show a set of signals between 125 and 140 ppm, with the carbon bearing the methyl group appearing around 21 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures and general NMR principles, as specific experimental data is not publicly available.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.5 (s, 1H) | 203.2 |
| Methylene (-CH₂-) | 2.7 (s, 2H) | 42.0 |
| Quaternary Carbon (-C(CH₃)₂-) | - | 48.0 |
| gem-Dimethyl (-C(CH₃)₂) | 1.1 (s, 6H) | 22.0 |
| Aromatic Methyl (-Ar-CH₃) | 2.3 (s, 3H) | 21.5 |
| Aromatic CH | 7.0-7.2 (m, 4H) | 126.0-138.0 |
s = singlet, m = multiplet
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) can validate its molecular formula, C₁₂H₁₆O, by providing a highly accurate mass measurement. cymitquimica.com
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at an m/z of 176. The fragmentation pattern would likely involve the cleavage of bonds alpha to the carbonyl group and benzylic cleavage. Common fragments would include the loss of the formyl group (-CHO), leading to a fragment at m/z 147, and the loss of a propyl group, resulting in a tropylium-like ion at m/z 105. Benzylic cleavage could produce a fragment at m/z 91, corresponding to the tolylmethyl cation.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Note: These are predicted fragmentation patterns based on the principles of mass spectrometry for similar compounds.)
| m/z | Proposed Fragment | Fragmentation Pathway |
| 176 | [C₁₂H₁₆O]⁺ | Molecular Ion (M⁺) |
| 147 | [C₁₁H₁₅]⁺ | M⁺ - CHO |
| 105 | [C₈H₉]⁺ | Benzylic cleavage and rearrangement |
| 91 | [C₇H₇]⁺ | Tolylmethyl cation |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the aldehyde and aromatic functionalities. cymitquimica.com A strong absorption band is expected around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. cymitquimica.com Another key feature would be the C-H stretching vibration of the aldehyde proton, which typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. cymitquimica.com The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3030 | C-H Stretch | Aromatic |
| ~2960 | C-H Stretch | Aliphatic (CH₃) |
| ~2870 | C-H Stretch | Aliphatic (CH₂) |
| ~2820, ~2720 | C-H Stretch | Aldehyde |
| ~1720 | C=O Stretch | Aldehyde |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. This technique can elucidate the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of this compound. cymitquimica.com However, to date, no publicly accessible crystal structure data for this specific compound has been reported. If the compound is crystalline, this method could provide invaluable insights into its stereoelectronic properties.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an invaluable tool for monitoring the progress of the synthesis of this compound, allowing for the identification of reactants, intermediates, and byproducts in the reaction mixture. nih.gov It is also used to determine the purity of the final product. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate), while the mass spectrum provides a fingerprint for its identification.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution and Purity Profiling
The enantiomeric resolution of this compound, which possesses a single chiral center at the carbon atom adjacent to the aldehyde group, is achievable through the use of specialized chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective for the separation of a wide array of chiral compounds and would be the primary choice for developing a separation method for this analyte. The differential interaction of the enantiomers with the chiral selector embedded in the stationary phase leads to different retention times, allowing for their separation and quantification.
For purity profiling, reversed-phase HPLC (RP-HPLC) is the most common and robust method. This technique separates the target compound from any impurities based on differences in their polarity. A typical RP-HPLC system would utilize a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. By employing a gradient elution, where the composition of the mobile phase is changed over time, a broad range of potential impurities with varying polarities can be effectively separated and quantified.
Detailed Research Findings
A comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the HPLC analysis of this compound. However, based on the analysis of structurally similar aromatic aldehydes, a hypothetical set of HPLC conditions for both enantiomeric resolution and purity profiling can be proposed.
Table 1: Illustrative HPLC Conditions for Enantiomeric Resolution
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |
Table 2: Illustrative HPLC Conditions for Purity Profiling
| Parameter | Condition |
| Column | C18 Reversed-Phase |
| Dimensions | 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | Diode Array Detector (DAD) at 220 nm and 254 nm |
| Expected Outcome | Separation of this compound from potential starting materials, by-products, and degradation products. |
It is crucial to emphasize that the conditions presented in the tables above are illustrative and would require empirical optimization for the specific analysis of this compound. The development and validation of such HPLC methods are essential for ensuring the quality, efficacy, and safety of the compound in any application.
Computational and Theoretical Studies on 2,2 Dimethyl 3 3 Methylphenyl Propanal
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and the preferred arrangement of atoms in space.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like 2,2-Dimethyl-3-(3-methylphenyl)propanal. nih.govyoutube.com
DFT calculations can determine the optimized, lowest-energy geometry of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. Furthermore, it allows for the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding a molecule's reactivity; the HOMO energy relates to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netmdpi.com The molecular electrostatic potential (MEP) map, another output of DFT, illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. researchgate.net
While specific DFT data for this compound is not widely published, the table below illustrates the typical ground state properties that would be obtained from such a calculation.
| Property | Description | Example Data (Illustrative) |
| Optimized Geometry | The most stable 3D arrangement of atoms. | C-C bond lengths (~1.54 Å), C=O bond length (~1.23 Å), C-H bond lengths (~1.09 Å) |
| HOMO Energy | Energy of the highest occupied molecular orbital; indicates electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. | -0.8 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | 5.7 eV |
| Mulliken Charges | Partial charges assigned to individual atoms, indicating electron distribution. | O (aldehyde): ~ -0.5e, C (aldehyde): ~ +0.4e |
| Dipole Moment | A measure of the overall polarity of the molecule. | ~ 2.7 Debye |
This table is illustrative and does not represent experimentally verified data for this compound.
Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis is the study of these different conformers and their relative energies to identify the most stable forms. nih.gov By systematically rotating the key bonds—such as the C-C bond connecting the aromatic ring to the propanal chain—a potential energy landscape can be mapped. mdpi.com
This landscape reveals energy minima, which correspond to stable conformers (e.g., staggered conformations like anti and gauche), and energy maxima, which represent unstable transition states (e.g., eclipsed conformations). mdpi.com The global minimum on this surface is the most populated conformation of the molecule under thermal equilibrium. For a related structure, the 2,2-dimethylpropane-1,3-diaminium cation, quantum chemical calculations showed that the anti-anti conformation represents the global minimum, though crystal packing forces can sometimes favor higher-energy gauche conformations. mdpi.com A similar analysis for this compound would be crucial to understanding its three-dimensional shape, which directly influences its interaction with olfactory receptors.
| Conformer Type | Dihedral Angle (Illustrative) | Relative Energy | Description |
| Anti | ~180° | Minimum | The bulky groups are furthest apart, minimizing steric hindrance. |
| Gauche | ~60° | Local Minimum | The bulky groups are adjacent but not fully eclipsed; often slightly higher in energy than anti. |
| Eclipsed | 0°, 120° | Maximum | The groups are directly aligned, leading to maximum steric repulsion and torsional strain. |
This table illustrates general principles of conformational analysis. Specific values for this compound require dedicated calculation.
Simulation of Reaction Mechanisms and Transition State Analysis
Computational modeling is an invaluable tool for investigating the step-by-step pathways of chemical reactions. researchgate.net For this compound, this includes simulating its synthesis—typically an alkylation of isobutyraldehyde (B47883) with 3-methylbenzyl halide—and its potential degradation or transformation pathways. asianpubs.orgresearchgate.net
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. arxiv.org The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate. For example, a theoretical study on the reaction of propanal with hydroperoxyl radicals successfully mapped the potential energy surface, identified dominant reaction channels at different temperatures, and calculated rate coefficients. researchgate.net A similar computational approach for this compound could optimize its synthesis by identifying the most efficient catalysts and conditions, or predict its stability by modeling oxidation reactions that could alter its fragrance profile.
Prediction of Spectroscopic Parameters via Theoretical Models (e.g., GIAO-NMR, TD-DFT)
Theoretical models can predict various spectroscopic parameters, providing a powerful complement to experimental characterization. up.ptnih.gov
GIAO-NMR: The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts (¹H and ¹³C) with high accuracy. researchgate.net By performing a GIAO calculation on a DFT-optimized geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with the experimental one is a robust method for confirming the structure of a synthesized compound. bris.ac.uknih.gov
TD-DFT: Time-Dependent Density Functional Theory (TD-DFT) is used to study excited states and predict electronic spectra, such as UV-Vis absorption. nih.gov The calculation yields the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of peaks in the spectrum. researchgate.net This can provide insight into the electronic transitions occurring within the molecule, particularly those involving the aromatic ring and the carbonyl group.
| Spectroscopic Parameter | Theoretical Method | Predicted Information |
| ¹H NMR Chemical Shifts | GIAO-DFT | δ values for each proton environment |
| ¹³C NMR Chemical Shifts | GIAO-DFT | δ values for each carbon environment |
| UV-Vis Absorption | TD-DFT | Maximum absorption wavelengths (λ_max) and intensities |
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological or sensory effect. mdpi.comnih.govresearchgate.net In perfumery, SAR is crucial for understanding how modifications to a molecule's shape, size, and functional groups alter its scent.
For this compound, the relationship between its structure and its characteristic lily-of-the-valley (muguet) odor is a key area of interest. Research has shown that the position of the methyl group on the phenyl ring is critical; the meta isomer (3-methyl) possesses a more pronounced muguet character compared to other isomers, such as the para isomer. asianpubs.org This indicates that the specific geometry and electronic distribution of the meta-substituted ring are essential for the desired olfactory perception.
The sense of smell begins with the binding of a volatile molecule to an olfactory receptor in the nasal cavity. A computational olfactophore model identifies the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for this binding and subsequent activation of the receptor.
For this compound, an olfactophore model would map the key structural elements responsible for its muguet scent. These features likely include:
The Aldehyde Group: A potential hydrogen bond acceptor.
The Aromatic Ring: A hydrophobic region capable of π-π stacking interactions.
The Gem-Dimethyl Group: A bulky, sterically significant feature that orients the molecule within the receptor's binding pocket.
The 3-Methyl Group: A specific substituent that fine-tunes the shape and electronic properties for optimal receptor fit.
By comparing the structures and scents of related aldehydes, computational chemists can build a predictive olfactophore model. This model could then be used to design new molecules with similar or enhanced fragrance profiles, guiding synthetic efforts in the fragrance industry.
Ligand-Receptor Docking Simulations (focusing on molecular recognition)
Ligand-receptor docking simulations are powerful computational tools used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor) to form a stable complex. In the context of olfaction, these simulations provide invaluable insights into how a fragrance molecule, such as an aldehyde, is recognized by an olfactory receptor (OR), initiating the cascade of events that leads to the perception of smell.
The study of fragrance aldehydes and their interaction with human olfactory receptors has been a subject of significant research, with a particular focus on the human olfactory receptor 17-4 (hOR17-4), also known as OR1D2. This receptor is notable for its activation by lily-of-the-valley odorants like bourgeonal. researchgate.net Computational studies have been instrumental in building models of hOR17-4 and simulating how ligands like bourgeonal fit into its binding site. nih.gov
Research employing computational methods has successfully modeled the three-dimensional structure of olfactory receptors, which are a class of G protein-coupled receptors (GPCRs), and simulated their interaction with various odorant molecules. plos.org These in silico approaches are crucial because obtaining crystal structures of ORs is notoriously difficult. plos.org
For the hOR17-4 receptor, docking studies have been performed to understand the molecular basis of its activation by specific aldehydes. These simulations have revealed that the binding of an odorant is not a simple lock-and-key mechanism but a dynamic process involving specific molecular interactions. The shape of the ligand and its electrostatic properties are considered primary factors for effective binding and receptor activation. researchgate.net
A key finding from computational docking of bourgeonal with a model of the hOR17-4 receptor is the identification of the specific amino acid residues that form the binding pocket. It has been shown that bourgeonal binds to a common GPCR binding pocket formed by the transmembrane (TM) helices 3, 4, 5, and 7. plos.org Within this pocket, specific interactions stabilize the ligand. One such critical interaction identified is a hydrogen bond formed between the aldehyde group of bourgeonal and the phenylalanine residue at position 168 (Phe168) of the hOR17-4 receptor. plos.org This specific hydrogen bond is a key element in the molecular recognition that leads to the receptor's activation.
Molecular dynamics simulations, which study the movement of atoms and molecules over time, complement the docking studies by analyzing the stability of the ligand-receptor complex and the dynamic nature of the interactions. These simulations have highlighted the importance of a pattern of hydrogen bonds that form and break, contributing to the specificity of the receptor for certain odorants.
The insights gained from these computational approaches are not purely theoretical. They have been used to make predictions that can be tested experimentally. For instance, by creating computational models of the receptor and mutating amino acids in the binding site, researchers can predict whether a variant of the receptor will still bind to a specific fragrance. These predictions can then be verified in the lab using techniques like calcium imaging in cells expressing the receptor.
The table below summarizes the key molecular interactions between the agonist bourgeonal and the hOR17-4 receptor as identified and inferred from computational docking studies.
| Ligand | Receptor | Interacting Residue | Interaction Type | Binding Pocket Location | Reference |
|---|---|---|---|---|---|
| Bourgeonal | hOR17-4 (OR1D2) | Phe168 | Hydrogen Bond | TMs 3, 4, 5, 7 | plos.org |
| Bourgeonal | hOR17-4 (OR1D2) | Various | Van der Waals Forces | TMs 3, 4, 5, 7 | researchgate.net |
| Bourgeonal | hOR17-4 (OR1D2) | Various | Hydrophobic Interactions | TMs 3, 4, 5, 7 | - |
An article on the requested topic cannot be generated at this time.
Following a comprehensive search of publicly available scientific literature, no specific data or research findings corresponding to the biological activities outlined for the chemical compound This compound could be located from permissible sources.
The required sections and subsections for the article are:
Mechanistic Exploration of Biological Activity and Molecular Interactions
Analysis of Antiproliferative and Apoptotic Mechanisms in Cell Lines
Induction of Apoptosis via Caspase Pathway Activation in Cancer Cell Lines (e.g., MCF-7)
The conducted searches did not yield any studies providing information on the binding affinity, antimicrobial mechanisms, or the specific antiproliferative and apoptotic pathways of 2,2-Dimethyl-3-(3-methylphenyl)propanal. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict and detailed outline provided in the user's request. To create content for these specific sections without supporting data would result in speculation or inaccurate information, which is contrary to the core instructions.
Cellular Target Identification and Molecular Signaling Pathways
The biological activity of this compound is most notably demonstrated in its effects on cancer cells and bacteria. Research indicates that this compound can trigger programmed cell death, or apoptosis, in certain cancer cell lines and inhibit the growth of various bacteria.
Cytotoxic Effects and Apoptotic Pathways
A key area of investigation for this compound has been its cytotoxic effect on cancer cells. Studies have shown that it can induce apoptosis in MCF-7 human breast cancer cells. The primary mechanism implicated in this process is the activation of caspase signaling pathways. Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis.
Interestingly, MCF-7 cells are known to be deficient in caspase-3, a critical executioner caspase in the apoptotic cascade. This suggests that this compound likely induces apoptosis through a caspase-3 independent pathway. In such pathways, other caspases, such as caspase-6 and caspase-7, may be activated to carry out the cellular dismantling characteristic of apoptosis. researchgate.net The specific caspases directly targeted or activated by this compound, however, have not been definitively identified in the available research.
The pro-apoptotic activity of this aldehyde is a significant area of interest for potential therapeutic applications, although the precise molecular interactions leading to caspase activation remain to be fully elucidated.
Antimicrobial Activity and Membrane Interaction
While the general mechanism of membrane disruption is proposed, the specific molecular targets on or within the bacterial cell membrane that this compound interacts with have not been specified in published studies.
Olfactory Receptors
As a fragrance ingredient, the initial interaction of this compound with a biological system is through olfactory receptors in the nasal cavity. The binding of this aldehyde to specific olfactory receptor proteins triggers a signal transduction pathway, resulting in the perception of its characteristic scent. researchgate.net For some aldehydes, it has been shown that their hydrated form, a geminal diol, is the actual ligand that activates the receptor. nih.gov
Enzymatic Interactions and Modulation of Metabolic Pathways
Detailed studies on the direct enzymatic interactions and the modulation of specific metabolic pathways by this compound are not extensively available. However, based on its chemical structure and observed biological effects, some potential interactions can be inferred.
The aldehyde group is known to be reactive and can potentially interact with various enzymes. Aldehydes can form Schiff bases with the amino groups of amino acid residues, such as lysine, within enzyme active sites, which could lead to enzyme inhibition. However, specific enzymes that are targeted by this compound have not been identified.
Given its cytotoxic properties, it is plausible that this compound could influence cellular metabolic pathways that are crucial for cancer cell proliferation and survival. For instance, many cancer cells exhibit altered metabolic states, such as increased glycolysis (the Warburg effect). While there is no direct evidence, it is an area for potential future investigation to determine if this compound affects key enzymes in glycolysis or other central metabolic pathways in cancer cells.
The tables below summarize the known biological activities and the inferred molecular interactions of this compound.
Table 1: Summary of Observed Biological Activities
| Biological Effect | Target Organism/Cell Line | Observed Outcome |
|---|---|---|
| Cytotoxicity | MCF-7 Human Breast Cancer Cells | Induction of apoptosis |
| Antimicrobial Activity | Gram-positive bacteria | Inhibition of growth |
Table 2: Postulated Molecular Interactions
| Interaction Type | Potential Cellular Target | Postulated Mechanism |
|---|---|---|
| Apoptosis Induction | Caspase family proteins | Activation of caspase cascade |
| Membrane Disruption | Bacterial cell membrane | Alteration of membrane integrity |
Synthetic Applications and Precursor Chemistry of 2,2 Dimethyl 3 3 Methylphenyl Propanal
Role as an Intermediate in the Synthesis of Complex Organic Compounds
A primary and well-documented application of 2,2-dimethyl-3-(3-methylphenyl)propanal is its function as a key intermediate in the fragrance industry. nih.gov It is the direct precursor to the popular lily-of-the-valley fragrance ingredient, 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol, which is commercially known as Majantol®. nih.govdrugfuture.comchem-station.com The synthesis is a straightforward two-step process. First, the aldehyde is prepared, often through the alkylation of isobutyraldehyde (B47883) with 3-methylbenzyl chloride or bromide, typically using a phase-transfer catalyst. nih.gov
The second and final step is the reduction of the aldehyde functional group to a primary alcohol to yield Majantol®. drugfuture.com This transformation is a classic example of carbonyl reduction and is typically achieved with high efficiency using standard reducing agents. Sodium borohydride (B1222165) in an alcoholic solvent like isopropanol (B130326) is a common reagent for this conversion on an industrial scale. chemistry-reaction.com The aldehyde serves as the immediate and final intermediate before the target alcohol is produced. chem-station.com
| Reaction | Reactants | Reagents & Conditions | Product | Reference |
| Carbonyl Reduction | This compound, Isopropanol | Sodium borohydride (NaBH₄), 20°C, followed by HCl quench | 2,2-Dimethyl-3-(3-methylphenyl)propan-1-ol (Majantol®) | chemistry-reaction.com |
Utilization as a Chiral Building Block in Advanced Organic Synthesis
The aldehyde this compound is an achiral molecule. However, its carbonyl group is prochiral, meaning the two faces of the double bond are stereochemically distinct. Reaction with a nucleophile can generate a new stereocenter at the carbonyl carbon. This feature allows it to be used as a prochiral building block in advanced asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. nih.gov
An important application of this principle is in the enantioselective synthesis of chiral alcohols. While racemic Majantol® is widely used, specific enantiomers can possess unique olfactory properties. Research has explored the enzymatic reduction of this compound to produce enantiomerically enriched Majantol®. For instance, the use of an alcohol dehydrogenase (ADH) from the bacterium Lactobacillus kefir has been shown to reduce the aldehyde to the corresponding alcohol with a high enantiomeric excess (ee) of 94% under mild conditions (pH 7.0, 30°C). chem-station.com This biocatalytic approach highlights the utility of the aldehyde as a substrate in advanced synthesis, where a chiral catalyst (in this case, an enzyme) selectively produces one of the two possible mirror-image products. chem-station.comnih.gov
| Reaction Type | Substrate | Key Reagent/Catalyst | Product | Key Finding | Reference |
| Enzymatic Reduction | This compound | Alcohol Dehydrogenase (from Lactobacillus kefir) | (R)- or (S)-2,2-Dimethyl-3-(3-methylphenyl)propan-1-ol | High enantioselectivity (94% ee) | chem-station.com |
Precursor in the Synthesis of Related Alicyclic and Heterocyclic Scaffolds
The aldehyde functionality is a cornerstone of many classic cyclization and multicomponent reactions used to build heterocyclic and carbocyclic frameworks. As a substituted aromatic aldehyde, this compound is a suitable precursor for constructing a variety of complex ring systems that are prevalent in medicinal chemistry and materials science.
One of the most prominent examples is the Biginelli reaction . This one-pot, three-component reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) under acidic catalysis to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgorganic-chemistry.org These DHPMs are a class of heterocyclic compounds with a wide range of documented biological activities, including use as calcium channel blockers. wikipedia.orgorganic-chemistry.org The reaction is broadly applicable to aromatic aldehydes, making this compound a viable starting material for producing highly substituted DHPMs. wikipedia.org Although sterically hindered aldehydes can sometimes lead to lower yields, various catalysts and conditions have been developed to improve the efficiency of the reaction. nih.govorganic-chemistry.org
Another important heterocyclic synthesis is the Pomeranz-Fritsch reaction , which is used to construct the isoquinoline (B145761) core. drugfuture.comchem-station.com This acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde and an aminoacetaldehyde acetal, is a fundamental method in alkaloid synthesis. drugfuture.comchemistry-reaction.com The structure of this compound makes it a suitable candidate for this transformation, allowing for the synthesis of isoquinolines bearing its specific substitution pattern.
Strategic Integration into Multi-Step Synthetic Routes Towards Analogues of Bioactive Molecules
The structural motifs present in this compound make it a valuable component for strategic integration into multi-step syntheses aimed at producing analogues of biologically active molecules. The aldehyde group provides a reactive handle for chain extension, functional group transformation, and participation in carbon-carbon bond-forming reactions, while the substituted aromatic ring can be tailored to interact with biological targets.
A pertinent example is found in the synthesis of medetomidine, a potent and selective α₂-adrenergic agonist used as a veterinary sedative and analgesic. A structurally related compound, 2-(2,3-dimethylphenyl)-1-propanal, serves as a key intermediate in a patented method for preparing medetomidine. organic-chemistry.org This demonstrates that aryl propanal scaffolds are recognized as valuable precursors in the synthesis of pharmaceutical agents. The synthetic strategies used for these related compounds can often be adapted for this compound to generate novel analogues for biological screening.
Furthermore, the heterocyclic scaffolds discussed in the previous section, such as dihydropyrimidinones and isoquinolines, are themselves highly sought-after targets in drug discovery. wikipedia.orgwikipedia.org Therefore, the use of this compound as a starting material in reactions like the Biginelli or Pomeranz-Fritsch represents the first step in a longer, strategic route toward new potential therapeutic agents. wikipedia.orgnumberanalytics.com
Future Research Directions and Concluding Perspectives
Advancements in Stereoselective Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and its Derivatives
Current synthetic routes to this compound primarily involve the alkylation of isobutyraldehyde (B47883) with 3-methylbenzyl halides, often using phase-transfer catalysts. asianpubs.org One reported method describes the reaction of 3-methylbenzyl chloride with isobutyraldehyde in the presence of a catalyst like tetrabutylammonium (B224687) iodide. asianpubs.org An alternative approach utilizes bromomethyl-substituted aryl derivatives, which are more reactive than their chloromethyl counterparts, prepared via bromomethylation of the corresponding aromatic compound. asianpubs.org
While the parent compound, this compound, is achiral, the synthesis of chiral derivatives presents a compelling area for future research. The development of stereoselective synthetic methods is crucial for producing enantiomerically pure derivatives, which may possess unique sensory properties or biological activities. researchgate.net Future research should focus on:
Asymmetric Catalysis: Investigating the use of chiral phase-transfer catalysts or organocatalysts to induce enantioselectivity in the alkylation step for creating chiral analogues. researchgate.net
Enzymatic Resolutions: Exploring biocatalytic methods for the kinetic resolution of racemic derivatives, offering a green and highly selective alternative.
Synthesis of Novel Chiral Derivatives: Expanding the library of derivatives by introducing chirality at different positions, such as on the alkyl chain or through substituted aromatic rings, to study structure-activity relationships. researchgate.net The synthesis of chiral analogues of related fragrance materials like Majantol has demonstrated the importance of stereochemistry in sensory properties. researchgate.net
Deeper Elucidation of Complex Molecular Interactions and Reaction Pathways
Understanding the intricate details of reaction mechanisms and intermolecular interactions is paramount for process optimization and the discovery of new applications. The synthesis of this compound proceeds through key reaction pathways such as bromination and alkylation. asianpubs.orgresearchgate.net The aldehyde functional group itself is known for its reactivity, particularly in nucleophilic addition reactions, oxidation to carboxylic acids, and reduction to alcohols. libretexts.org
Future research should aim for a more profound understanding of these processes:
Kinetic and Mechanistic Studies: Detailed kinetic analysis of the primary synthesis reactions to identify rate-determining steps and optimize conditions for yield and selectivity. Theoretical studies on the decomposition pathways of similar aldehydes, like propanal, have revealed complex unimolecular and termolecular channels, suggesting that a similar in-depth investigation for this compound could yield significant insights. researchgate.net
Intermediate Characterization: Isolating and characterizing transient intermediates in the synthesis pathway to build a more complete mechanistic picture.
Olfactory Receptor Interactions: The primary biological function of this compound is its interaction with olfactory receptors. Future studies should employ molecular modeling and biophysical techniques to elucidate the specific binding modes and the signal transduction pathways that lead to the perception of its characteristic scent.
Exploration of Novel Catalytic Systems for Efficient Transformations
The efficiency of the synthesis of this compound is heavily dependent on the catalytic system employed. Tetrabutylammonium bromide has been identified as an effective phase-transfer catalyst for the alkylation step. asianpubs.org However, there is considerable scope for improvement and innovation in this area.
Future research efforts should be directed towards:
High-Efficiency Catalysts: Screening and developing new catalysts, such as advanced organocatalysts, metal-organic frameworks (MOFs), or nanoparticle-based systems, to improve reaction rates, yields, and turnover numbers.
Green and Sustainable Catalysis: Focusing on the development of environmentally benign catalysts that are recyclable, operate under milder conditions (lower temperature and pressure), and utilize greener solvents. researchgate.netgoogle.com
Selective Catalysis: Designing catalysts that offer high regioselectivity and chemoselectivity, which is particularly important when synthesizing derivatives with multiple functional groups. For instance, Lewis acid-catalyzed domino reactions have shown success in the synthesis of other complex aromatic structures and could be adapted for this purpose. researchgate.net
Table 1: Overview of Current and Future Catalytic Approaches
| Aspect | Current System | Future Research Direction | Potential Benefits |
|---|---|---|---|
| Catalyst Type | Phase-Transfer Catalysts (e.g., Tetrabutylammonium bromide) asianpubs.org | Organocatalysts, Biocatalysts, Metal-Organic Frameworks (MOFs), Nanoparticle Catalysts | Higher efficiency, improved selectivity, reduced metal contamination |
| Reaction Conditions | Elevated temperatures (e.g., 70 °C) asianpubs.org | Ambient temperature and pressure | Reduced energy consumption, enhanced safety |
| Sustainability | Use of organic solvents like toluene (B28343) asianpubs.org | Recyclable catalysts, use of green solvents (water, ionic liquids) | Lower environmental impact, circular economy principles |
Computational Design of New Analogues with Tailored Molecular Properties
The properties of aromatic aldehydes are intrinsically linked to their molecular structure, including the nature and position of substituents on the aromatic ring. fiveable.me The fragrance profile of this compound, for example, is noted to be a more distinct muguet odor compared to isomers with different substitution patterns. asianpubs.org
Future research can leverage computational chemistry to accelerate the discovery of new compounds:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate specific structural features of this compound analogues with their olfactory properties.
Molecular Docking: Using computational docking simulations to predict the binding affinity of newly designed analogues with specific olfactory receptors, thereby pre-screening candidates with desired scent profiles.
De Novo Design: Employing algorithms for the de novo design of analogues with optimized properties, such as enhanced scent intensity, different fragrance notes, or improved stability. This allows for the creation of a diverse library of derivatives with tailored properties. fiveable.me
Integration of High-Throughput Screening in Mechanistic Biological Studies
While the primary application of this compound is in perfumery, a systematic investigation of its biological activities and those of its derivatives is lacking. The interaction with olfactory receptors is a key mechanistic step.
Integrating modern biological research tools will open new horizons:
HTS for Receptor Profiling: Using high-throughput screening (HTS) to test libraries of computationally designed analogues against a wide panel of cloned olfactory receptors. This would rapidly identify structure-activity relationships and help map the "receptive range" for this class of compounds.
Cell-Based Assays: Developing cell-based assays to investigate the downstream effects of receptor activation, moving beyond simple binding studies to understand the full biological response.
Mechanistic Investigations: For any "hit" compounds identified through screening that show unexpected activity, detailed mechanistic studies could be initiated. Such studies might investigate effects on cellular pathways, such as reactive oxygen species (ROS) production or mitochondrial membrane potential, similar to approaches used in natural product research. frontiersin.org This could uncover novel biological applications for this chemical scaffold.
Q & A
Q. What are the standard synthetic routes for 2,2-Dimethyl-3-(3-methylphenyl)propanal?
The synthesis typically involves Friedel-Crafts alkylation to introduce the 3-methylphenyl group to a propanal backbone. For example, reacting 3-methylbenzene derivatives with 2,2-dimethylpropanal precursors under acidic catalysis (e.g., AlCl₃) . Alternatively, reduction of ester intermediates (e.g., ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate) using agents like LiAlH₄ or NaBH₄ can yield the target aldehyde . Method validation should include monitoring reaction progress via TLC or GC-MS to optimize yield and purity.
Q. How is the structural characterization of this compound performed?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm branching (2,2-dimethyl groups) and aromatic substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₂H₁₆O, MW 176.26 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-H aldehyde stretch) .
- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects and confirms spatial arrangement .
Q. What safety protocols are recommended for handling this compound?
Safety data indicate risks of skin irritation (H315) , eye damage (H319) , and respiratory irritation (H335) . Recommended practices:
Q. What are its primary applications in academic research?
- Medicinal Chemistry : Intermediate for synthesizing bioactive molecules (e.g., HDAC inhibitors) .
- Organic Synthesis : Building block for complex aldehydes via nucleophilic additions or oxidations .
- Material Science : Study of steric effects in branched aldehydes for polymer precursors .
Advanced Research Questions
Q. How can synthesis yield be optimized given steric hindrance from the 2,2-dimethyl group?
Strategies include:
- Catalyst Optimization : Use bulky Lewis acids (e.g., FeCl₃) to enhance regioselectivity in Friedel-Crafts reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of hindered intermediates .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during aldehyde formation .
Q. How to resolve contradictions in spectral data interpretation (e.g., NMR splitting patterns)?
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to validate assignments .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Isotopic Labeling : Introduce ¹³C or ²H labels to trace specific protons in complex splitting scenarios .
Q. What experimental designs are effective for assessing biological activity (e.g., HDAC inhibition)?
- In Vitro Assays : Use fluorometric HDAC activity kits with purified enzymes to measure IC₅₀ values .
- Cell-Based Studies : Treat cancer cell lines (e.g., HeLa) and monitor histone acetylation via Western blot .
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., ester or amide analogs) to identify critical functional groups .
Q. How to address stability issues during long-term storage?
Q. What computational methods predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to HDAC active sites, focusing on hydrophobic pockets .
- MD Simulations : GROMACS for assessing conformational stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Train algorithms on derivative libraries to correlate substituent effects with activity .
Data Contradiction Analysis
Q. How to reconcile conflicting bioassay results across studies?
- Purity Assessment : Verify compound purity (>98% via HPLC) to exclude impurities affecting activity .
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) to reduce inter-lab variability .
- Stereochemical Considerations : Confirm enantiomeric purity (e.g., chiral HPLC) if the compound has stereocenters .
Q. Why might NMR spectra differ between synthetic batches?
- Solvent Artifacts : Residual solvents (e.g., DMSO-d₆) may shift peaks; use high-purity deuterated solvents .
- Conformational Isomerism : Rotamers from hindered rotation (e.g., around the aldehyde group) can split signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
